molecular formula C23H19Cl2N3O3 B2845030 N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide CAS No. 1203331-89-8

N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide

Cat. No. B2845030
CAS RN: 1203331-89-8
M. Wt: 456.32
InChI Key: KCPVTPUZPYSMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide” are not detailed in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide” are not explicitly provided in the sources retrieved .

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

Compounds structurally related to N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide have been studied for their role in inhibiting histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression regulation. HDAC inhibitors like MS-275 show promise in treating various cancers by inducing tumor cell cycle arrest, differentiation, and apoptosis. A Phase I study highlighted the potential of MS-275, an HDAC inhibitor, in patients with refractory solid tumors and lymphomas, noting its well-tolerated nature and biologically relevant plasma concentrations, suggesting antitumor activity (Gore et al., 2008).

Activation of Waste-Nitrogen Excretion Pathways

N-carbamylglutamate (NCG) and related carbamoyl compounds have been explored for their utility in treating hyperammonemia in conditions like methylmalonic aciduria (MMA). NCG's ability to rapidly decrease plasma ammonia levels in a neonate with MMA without the invasive conventional ammonia-lowering therapeutic options underscores its potential in managing acute neonatal hyperammonaemia (Yap et al., 2016).

Chemoprevention of Breast Cancer

Retinoids, which share a functional moiety with N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide, have been investigated for their chemopreventive effects in breast cancer. Fenretinide (4-HPR), a synthetic retinoid, has been shown to reduce the incidence of experimental tumors in animal models and is characterized by its preferential accumulation in breast tissue over the liver. A phase III study aimed to evaluate the effectiveness of 4-HPR in preventing contralateral primary tumors in women previously treated for breast cancer, highlighting the potential of retinoids in breast cancer chemoprevention (Veronesi et al., 1992).

Safety and Hazards

The safety and hazards associated with “N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide” are not detailed in the sources retrieved .

properties

IUPAC Name

N-[4-(2-benzamidoethylcarbamoyl)phenyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O3/c24-19-11-8-17(14-20(19)25)23(31)28-18-9-6-16(7-10-18)22(30)27-13-12-26-21(29)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,29)(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPVTPUZPYSMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide

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